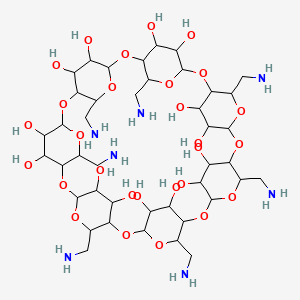![molecular formula C23H38O2 B12291629 1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)
1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene: is an organic compound characterized by the presence of two methoxy groups and a pentadec-10-enyl side chain attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dimethoxybenzene, which serves as the core structure.
Alkylation: The introduction of the pentadec-10-enyl side chain is achieved through an alkylation reaction. This can be done using a suitable alkyl halide (e.g., pentadec-10-enyl bromide) in the presence of a strong base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the pentadec-10-enyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of a saturated alkyl chain.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethoxybenzene: Lacks the pentadec-10-enyl side chain.
1,3-Dimethoxy-5-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of the pentadec-10-enyl side chain.
1,3-Dimethoxy-5-[(E)-hexadec-10-enyl]benzene: Similar structure but with a hexadec-10-enyl side chain.
Uniqueness
1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene is unique due to its specific side chain length and position, which can influence its chemical reactivity and biological activity. The presence of the pentadec-10-enyl side chain distinguishes it from other similar compounds and may confer unique properties and applications.
Propriétés
Formule moléculaire |
C23H38O2 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h7-8,18-20H,4-6,9-17H2,1-3H3/b8-7+ |
Clé InChI |
VNUMDBCQWDYHOF-BQYQJAHWSA-N |
SMILES isomérique |
CCCC/C=C/CCCCCCCCCC1=CC(=CC(=C1)OC)OC |
SMILES canonique |
CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
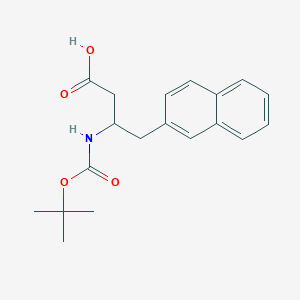
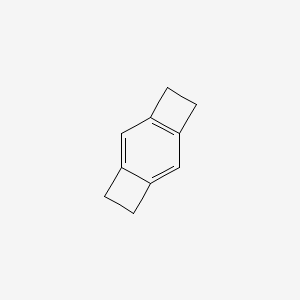


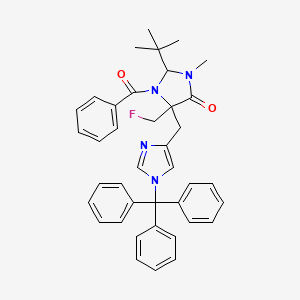
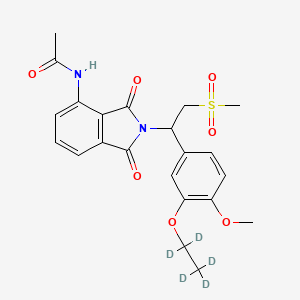
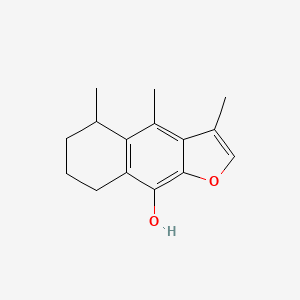
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)


